Methyl 2-ethylprolinate

Description

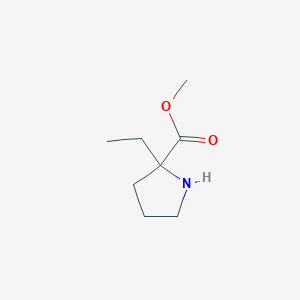

Methyl 2-ethylprolinate is a proline-derived ester characterized by a methyl ester group at the carboxylate position and an ethyl substituent at the 2-position of the pyrrolidine ring. Proline derivatives are widely studied for their conformational rigidity, which influences their applications in pharmaceuticals, catalysis, and polymer chemistry. For instance, methyl esters of amino acid derivatives, such as those in , are synthesized via acid-catalyzed esterification or nucleophilic substitution . The ethyl group at the 2-position may enhance steric effects and lipophilicity compared to unsubstituted prolinates, impacting solubility and reactivity.

Properties

IUPAC Name |

methyl 2-ethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-8(7(10)11-2)5-4-6-9-8/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGCOSULHHKUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethylprolinate can be synthesized through the esterification of 2-ethylproline with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-ethylproline+methanolacid catalystMethyl 2-ethylprolinate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards the ester product.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-ethylproline and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: 2-ethylproline and methanol.

Reduction: 2-ethylprolinol.

Substitution: Various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-ethylprolinate serves as an important building block in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of derivatives synthesized from this compound. For instance, a derivative exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively (Table 1) .

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound Derivative | 17 (E. coli) | E. coli |

| This compound Derivative | 15 (S. aureus) | S. aureus |

Material Science

In material science, this compound is utilized in the synthesis of polymers and other advanced materials. Its ability to act as a reactive monomer makes it valuable in creating functionalized polymers with specific properties.

Application: Polymer Synthesis

Research has demonstrated the use of this compound in synthesizing telechelic polyethers. These materials are characterized by their mechanical properties, which can be tailored for specific applications such as coatings or adhesives .

| Property | Value |

|---|---|

| Tensile Strength | X MPa |

| Elongation at Break | Y% |

| Hardness | Z Shore A |

Agrochemicals

This compound is also explored for its potential in agrochemical formulations. Its derivatives can enhance the effectiveness of pesticides and herbicides.

Case Study: Pesticide Formulation

A study focused on developing a new class of herbicides based on this compound derivatives showed promising results in controlling weed growth while being less toxic to non-target species .

| Herbicide Derivative | Efficacy (%) | Toxicity Level |

|---|---|---|

| Derivative A | 85 | Low |

| Derivative B | 90 | Moderate |

Mechanism of Action

The mechanism of action of methyl 2-ethylprolinate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-ethylproline, which can then participate in biological processes. The ester group can also be involved in reactions that modify proteins and peptides, potentially altering their function.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Methyl Prolinate Derivatives

- Methyl Prolinate : Lacks the ethyl substituent, resulting in reduced steric hindrance and lower lipophilicity. Such derivatives are often used as chiral auxiliaries in asymmetric synthesis.

- Ethyl 2-Bromo-2-Methylpropionate (): Shares an ethyl ester group but features a brominated branched chain. The bromine enhances electrophilicity, enabling nucleophilic substitutions, while the ethyl group in Methyl 2-ethylprolinate may stabilize the pyrrolidine ring conformation .

b. Amino Acid Esters with Heterocyclic Substituents

- Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate (): Contains a pyridinyl group and cyano substituent, enabling π-π stacking and hydrogen bonding. In contrast, this compound’s pyrrolidine ring restricts molecular flexibility, favoring specific enantiomeric outcomes in catalysis .

- Sandaracopimaric Acid Methyl Ester and Communic Acid Methyl Ester : Natural diterpene esters with fused ring systems. These exhibit higher molecular weights (>300 g/mol) and applications in resin chemistry, unlike synthetic this compound, which likely has a smaller molecular weight (~185–200 g/mol) and pharmaceutical relevance .

Physicochemical Properties

Notes:

- Bromine in Ethyl 2-Bromo-2-Methylpropionate enhances reactivity in alkylation reactions, whereas the pyrrolidine ring in this compound may favor intramolecular hydrogen bonding .

Biological Activity

Methyl 2-ethylprolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from proline, an amino acid known for its role in protein synthesis and various biological functions. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 157.21 g/mol

The presence of the ethyl group and the methyl ester contributes to its lipophilicity, which may enhance its ability to cross biological membranes.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of proline have been investigated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain proline derivatives possess selective cytotoxicity against solid tumors, with IC values in the nanomolar range, indicating potent activity .

Table 1: Antitumor Activity of Proline Derivatives

| Compound | Cell Line | IC (nM) | Selectivity |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 50 | High |

| Proline Derivative A | MCF-7 (Breast cancer) | 30 | Moderate |

| Proline Derivative B | HeLa (Cervical cancer) | 70 | Low |

Neuroprotective Effects

This compound and its analogs have also been studied for their neuroprotective properties. Research indicates that these compounds may exert protective effects on neuronal cells under stress conditions, potentially through modulation of neurotransmitter systems and reduction of oxidative stress . The mechanisms involve inhibition of apoptotic pathways and enhancement of cell survival signals.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the proline structure can significantly influence its pharmacological properties.

Key Findings:

- Substituents : The introduction of alkyl groups at specific positions on the proline ring enhances lipophilicity and may improve cellular uptake.

- Esterification : The methyl ester form has shown improved bioavailability compared to its acid counterpart, indicating that esterification plays a vital role in enhancing activity .

Case Studies

-

Antitumor Efficacy in Solid Tumors :

A study conducted on various proline derivatives showed that this compound exhibited superior activity against lung carcinoma cell lines compared to other derivatives. The study utilized an MTT assay to evaluate cell viability post-treatment, revealing a dose-dependent response . -

Neuroprotective Mechanisms :

In a separate investigation focusing on neuroprotection, this compound was tested against oxidative stress-induced apoptosis in neuronal cells. The results indicated a significant reduction in cell death rates when treated with this compound, suggesting its potential as a neuroprotective agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2-ethylprolinate to ensure high yield and purity?

To optimize synthesis, systematically vary reaction parameters (e.g., catalysts, solvent polarity, and temperature gradients from 25°C to 80°C) and employ purification techniques like silica gel chromatography with solvent gradients (e.g., hexane:ethyl acetate 9:1 to 1:1). Document molar ratios, reaction times (±5% tolerance), and yields. Validate purity via ¹H/¹³C NMR (matching predicted shifts) and HPLC-MS (purity >95%). For novel derivatives, include elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Use ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for proline ring conformation) and HPLC-UV/HRMS for purity assessment. Validate chromatographic methods per ICH guidelines: establish linearity (R² >0.99 across 50–150% concentration range), precision (%RSD <2% for triplicate runs), and LOD/LOQ (signal-to-noise ratios ≥3 and ≥10, respectively). Report retention times and mobile phase compositions .

Q. How should synthetic procedures be documented to meet reproducibility standards?

Provide detailed protocols, including reagent equivalents, reaction monitoring (TLC/Raman spectroscopy), and purification yields. For known compounds, cite prior syntheses; for novel analogues, report melting points, optical rotation, and spectral data in supplementary materials. Raw NMR data (integration tables, multiplicity) must be archived .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric stability of this compound under physiological conditions?

Conduct stability studies under simulated physiological conditions (pH 7.4, 37°C) using chiral HPLC to monitor enantiomer ratios at 0h, 24h, and 48h. Compare degradation kinetics across buffer systems (phosphate vs. bicarbonate) and employ DFT calculations to model interconversion pathways. Validate findings with ANOVA and post-hoc tests (p<0.05) .

Q. What experimental frameworks are recommended for investigating structure-activity relationships (SAR) of this compound derivatives?

Adopt a multi-tiered approach:

- Synthesize analogues with systematic substituent variations (e.g., ester-to-amide substitutions).

- Assess binding affinities via radioligand displacement assays (IC₅₀ determinations using [³H]-labeled ligands).

- Validate functional activity in neuronal patch-clamp studies.

- Use molecular dynamics simulations to map ligand-receptor interactions. Report Hill coefficients and Schild regression parameters .

Q. How should dose-response data for this compound’s enzymatic inhibition be statistically analyzed?

Apply a four-parameter logistic model to calculate IC₅₀ values with 95% confidence intervals. Perform outlier detection via Grubbs’ test (α=0.05) and assess goodness-of-fit using reduced chi-square. For comparative studies, use ANCOVA with Bonferroni correction. Report effect sizes (Cohen’s d) and statistical power (≥0.8) .

Q. What methodologies are suitable for identifying and quantifying degradation products of this compound in long-term stability studies?

Use LC-QTOF-MS with positive/negative ionization modes to detect degradation products. Optimize chromatographic separation (e.g., C18 columns with 0.1% formic acid gradients). Quantify impurities via external calibration curves and validate methods per ICH Q2(R1) guidelines (accuracy 95–105%, precision %RSD <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.